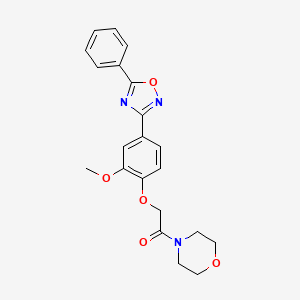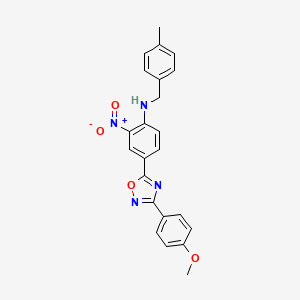
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as CP-464709, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide class of drugs, which have been used for over 70 years to treat a variety of diseases including bacterial infections and cancer. CP-464709 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast, lung, and prostate cancer.
Mécanisme D'action
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide works by inhibiting a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. HSP90 is overexpressed in many types of cancer cells, and plays a critical role in the growth and survival of these cells. By inhibiting HSP90, 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide disrupts the function of multiple signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It also induces the expression of genes involved in apoptosis, cell cycle arrest, and DNA damage repair. In addition, 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has shown efficacy in a variety of preclinical models of cancer, indicating that it may have broad-spectrum activity against different types of cancer. Another advantage is that it has a well-understood mechanism of action, which can help researchers to design experiments to test its effectiveness. One limitation of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions that could be pursued in the development of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. One direction is to test its efficacy in clinical trials, to determine whether it is safe and effective in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research could be done to identify biomarkers that could be used to predict which patients are most likely to benefit from treatment with 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
Méthodes De Synthèse
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals with each other. The synthesis starts with the reaction of 4-chlorobenzenesulfonamide with sodium hydroxide, which produces 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminobenzenesulfonamide to produce 4-(4-chlorobenzenesulfonamido)aniline. The final step involves the reaction of 4-(4-chlorobenzenesulfonamido)aniline with acetic anhydride and sulfuric acid to produce 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of tumors in animal models of breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5S2/c15-10-1-5-13(6-2-10)25(22,23)17-9-14(19)18-11-3-7-12(8-4-11)24(16,20)21/h1-8,17H,9H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUBNCJSWRNABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)






![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
